

3-Bromoisonicotinohydrazide CAS number and supplier information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromoisonicotinohydrazide

Cat. No.: B15333931

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In-Depth Technical Guide: 3-Bromoisonicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive information on **3-Bromoisonicotinohydrazide**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its chemical identity, including its CAS number, molecular formula, and weight. A detailed synthesis protocol, based on established chemical transformations, is provided for laboratory preparation. Furthermore, this guide summarizes the key physicochemical and analytical data necessary for its characterization. Supplier information is also included. The potential biological significance of **3-Bromoisonicotinohydrazide** is discussed in the context of its structural similarity to known antitubercular agents, with a focus on its potential mechanism of action as an inhibitor of the enoyl-acyl carrier protein reductase (InhA) in *Mycobacterium tuberculosis*.

Chemical Identity and Properties

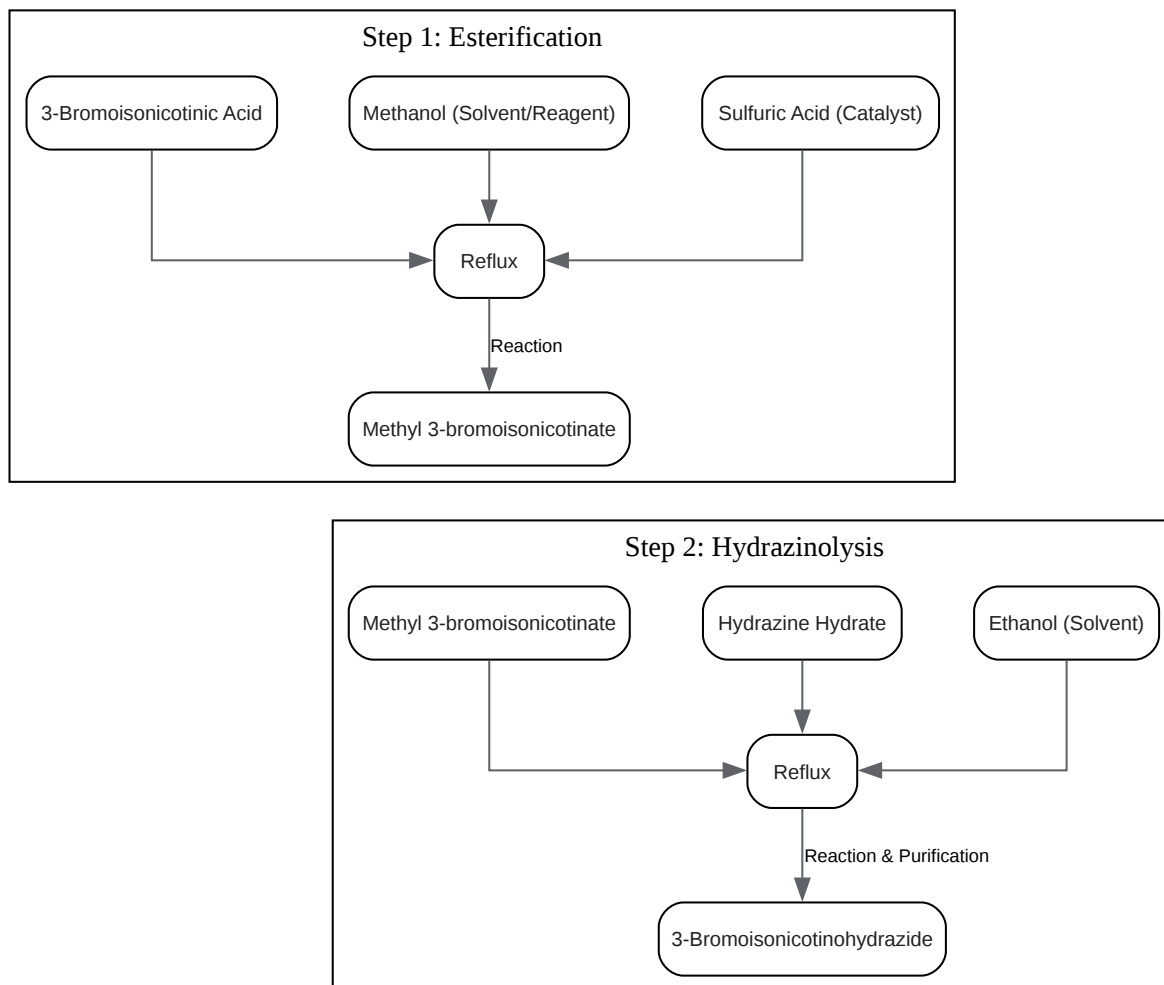
3-Bromoisonicotinohydrazide is a pyridine derivative characterized by a bromo substituent at the 3-position and a hydrazide functional group at the 4-position.

Property	Value	Reference
CAS Number	13959-00-7	[1]
Molecular Formula	C ₆ H ₆ BrN ₃ O	[1]
Molecular Weight	216.04 g/mol	[1]
Appearance	Solid (form may vary by supplier)	General Knowledge
SMILES	NC(=O)c1cnccc1Br	General Knowledge
InChI	InChI=1S/C6H6BrN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11)	General Knowledge

Synthesis Protocol

The synthesis of **3-Bromoisonicotinohydrazide** is typically achieved through the hydrazinolysis of a corresponding ester, such as methyl 3-bromoisonicotinate. This two-step process involves the initial esterification of 3-bromoisonicotinic acid followed by reaction with hydrazine hydrate.

Experimental Workflow



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Figure 1: Synthesis workflow for **3-Bromoisonicotinohydrazide**.

Detailed Methodology

Step 1: Synthesis of Methyl 3-bromoisonicotinate

- To a solution of 3-bromoisonicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
- Heat the reaction mixture at reflux for a period sufficient to drive the reaction to completion (typically monitored by thin-layer chromatography).
- After cooling to room temperature, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-bromoisonicotinate.
- Purify the crude product by a suitable method, such as column chromatography on silica gel.

Step 2: Synthesis of **3-Bromoisonicotinohydrazide**

- Dissolve methyl 3-bromoisonicotinate in ethanol.
- Add an excess of hydrazine hydrate to the solution.
- Heat the reaction mixture at reflux. The reaction progress can be monitored by thin-layer chromatography.
- Upon completion, cool the reaction mixture to room temperature.
- The product, **3-Bromoisonicotinohydrazide**, may precipitate out of the solution. If so, collect the solid by filtration.
- If the product does not precipitate, concentrate the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the final product.

Analytical Characterization

The identity and purity of synthesized **3-Bromoisonicotinohydrazide** should be confirmed by standard analytical techniques.

Analytical Method	Expected Observations
¹ H NMR	Signals corresponding to the pyridine ring protons and the hydrazide protons. The chemical shifts will be influenced by the bromo and hydrazide substituents. Aromatic protons are expected in the δ 7.0-9.0 ppm range. The -NH and -NH ₂ protons of the hydrazide group will appear as broad singlets and their chemical shifts can be concentration-dependent.
¹³ C NMR	Resonances for the carbon atoms of the pyridine ring and the carbonyl carbon of the hydrazide group.
HPLC	A single major peak indicating the purity of the compound. The retention time is dependent on the specific column and mobile phase used.
Mass Spectrometry (MS)	The molecular ion peak corresponding to the mass of the compound (m/z 216.04 for the monoisotopic mass). The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) should be observed.

Note: Specific spectral data should be acquired for each synthesized batch to confirm structure and purity.

Supplier Information

3-Bromoisonicotinohydrazide is available from various chemical suppliers. Researchers should inquire about purity and availability before purchasing.

Supplier	Product Number	Purity
BLD Pharm	BD139590	≥98% (or as specified by batch)
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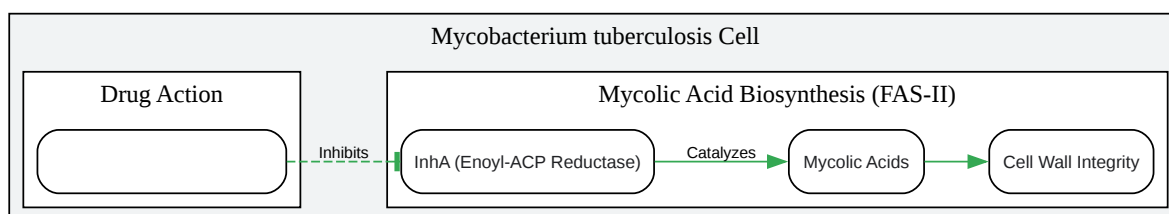
Note: This is not an exhaustive list. Other suppliers may be available.

Biological Context and Potential Mechanism of Action

3-Bromoisonicotinohydrazide is a structural analog of isoniazid, a cornerstone drug in the treatment of tuberculosis. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[2] The activated form then covalently inhibits InhA, the enoyl-acyl carrier protein reductase, which is a key enzyme in the fatty acid synthesis II (FAS-II) pathway responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[2]

Due to its structural similarity to isoniazid, it is hypothesized that **3-bromoisonicotinohydrazide** may also exert its potential antitubercular activity through the inhibition of InhA. However, it is also possible that it could act as a direct inhibitor of InhA, bypassing the need for KatG activation. Direct inhibitors of InhA are of significant interest as they may be effective against isoniazid-resistant strains of *M. tuberculosis* where resistance is often conferred by mutations in the *katG* gene.[2]

Proposed Signaling Pathway Inhibition



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Figure 2: Proposed mechanism of action via InhA inhibition.

Further research, including enzymatic assays and whole-cell screening against *M. tuberculosis*, is required to validate this hypothesis and determine the specific antitubercular activity and mechanism of action of **3-Bromoisonicotinohydrazide**. The determination of the Minimum Inhibitory Concentration (MIC) against drug-susceptible and drug-resistant strains would be a critical step in its evaluation as a potential therapeutic agent.

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References

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- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Bromoisonicotinohydrazide CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15333931#3-bromoisonicotinohydrazide-cas-number-and-supplier-information]

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